molecular formula C6H10O3 B1471795 2-(Oxetan-3-yl)propanoic acid CAS No. 1517851-81-8

2-(Oxetan-3-yl)propanoic acid

Cat. No.: B1471795
CAS No.: 1517851-81-8
M. Wt: 130.14 g/mol
InChI Key: OGADCXMJDSUABP-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)propanoic acid is a chemical compound with the CAS Number: 1517851-81-8 . It has a molecular weight of 130.14 .


Synthesis Analysis

The synthesis of oxetane derivatives like this compound can be achieved through various methods. One such method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . Another method involves the cyclization of a related intermediate to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which underwent proton transfer and cyclization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10O3/c1-4(6(7)8)5-2-9-3-5/h4-5H,2-3H2,1H3,(H,7,8) . This compound contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Oxetane .


Chemical Reactions Analysis

The reactivity of oxetanes and epoxides has been studied extensively. The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Scientific Research Applications

Chemo-Enzymatic Synthesis

A study by Peru et al. (2016) highlights a chemo-enzymatic synthesis route for chiral epoxides from levoglucosenone, a renewable resource, demonstrating an environmentally friendly and efficient method to produce valuable intermediates for further chemical transformations (Peru et al., 2016).

Synthetic Methodologies

Tianxiang et al. (2016) developed concise methods for synthesizing oxetan-3-ol, showcasing the compound's role in creating oxetanone moieties often used in synthetic and medicinal chemistry for their bioactivity (Tianxiang et al., 2016).

Hydroarylation Reactions

Kutubi and Kitamura (2011) explored the iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, leading to bis(indol-3-yl) compounds important for biological and pharmaceutical applications (Kutubi & Kitamura, 2011).

Antibiotic Scaffold Analogues

Patra et al. (2012) synthesized planar chiral carboxylic acid derivatives as part of an effort to create organometallic analogs of platensimycin, an antibiotic, demonstrating the compound's potential in developing novel therapeutics (Patra et al., 2012).

Catalysis and Material Science

Nikolaki et al. (2006) investigated the photocatalytic degradation of 1,3-dichloro-2-propanol in aqueous solutions using an immobilized TiO2 photoreactor, illustrating the compound's utility in environmental applications and materials science (Nikolaki et al., 2006).

Future Directions

The future directions in the research and application of 2-(Oxetan-3-yl)propanoic acid could involve exploring its potential uses in various fields. For instance, research has shown that combining oxetanes and epoxides can improve the overall reaction kinetics and the final physical properties of polymer films, while reducing illumination time and exploiting dark cure in these systems . This suggests potential applications in the field of polymer chemistry.

Properties

IUPAC Name

2-(oxetan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(6(7)8)5-2-9-3-5/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGADCXMJDSUABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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